trans-Dibromobis(triphenylphosphine)palladium(II)
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Overview
Description
trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination complex that features palladium as the central metal atom, coordinated with two bromine atoms and two triphenylphosphoranyl ligands. This compound is of significant interest in the field of organometallic chemistry due to its catalytic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
PdBr2+2PPh3→PdBr2(PPh3)2
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is often conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This is the reverse of oxidative addition, where the palladium center reduces its oxidation state by eliminating two ligands.
Substitution: Ligands in the coordination sphere of palladium can be substituted by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with trans-Dibromobis(triphenylphosphine)palladium(II) include halides, organometallic reagents, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Scientific Research Applications
trans-Dibromobis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of trans-Dibromobis(triphenylphosphine)palladium(II) involves its ability to facilitate the formation and breaking of chemical bonds. The palladium center can undergo oxidative addition, where it forms a bond with a substrate, followed by reductive elimination, where the product is released. This cycle is crucial in catalytic processes such as cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Dibromobis(triphenylphosphine)nickel(II): Similar in structure but with nickel as the central metal atom.
Dibromo[1,1′-bis(diphenylphosphino)ferrocene]palladium(II): Another palladium complex with different phosphine ligands.
Uniqueness
trans-Dibromobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which imparts distinct catalytic properties. Its ability to facilitate a wide range of reactions makes it a versatile and valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C36H32Br2P2Pd+2 |
---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
dibromopalladium;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI Key |
MCSDDEAMPOYJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br |
Origin of Product |
United States |
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